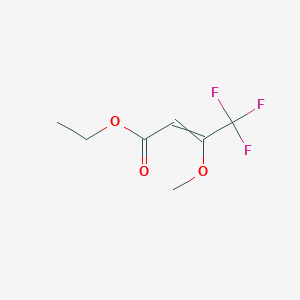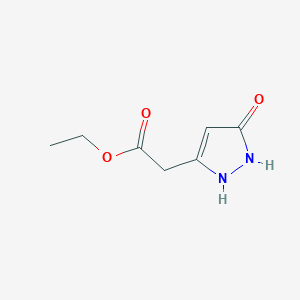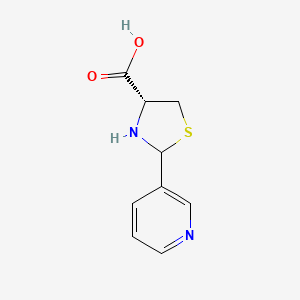
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate
Descripción general
Descripción
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to an acrylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate typically involves the reaction of ethyl acrylate with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate can be compared with other trifluoromethylated acrylates and methoxy-substituted acrylates:
Similar Compounds:
Uniqueness: The presence of both methoxy and trifluoromethyl groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C7H9F3O3 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3 |
Clave InChI |
WLLCYFXBJYFXQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(F)(F)F)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B8780822.png)





![(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B8780847.png)

